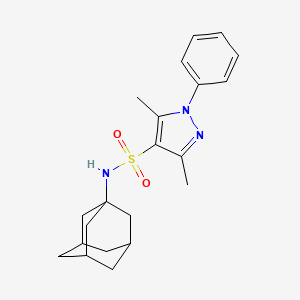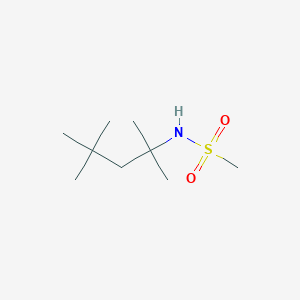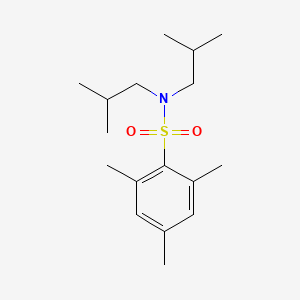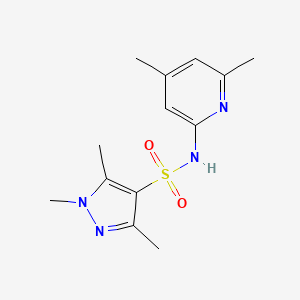
N-(6-methylpyridin-2-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)ethanesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
MPEP selectively binds to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide, which is distinct from the orthosteric site where glutamate binds. This binding reduces the affinity of N-(6-methylpyridin-2-yl)ethanesulfonamide for glutamate, thereby inhibiting its downstream signaling pathways. The inhibition of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling has been shown to have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
MPEP has been shown to modulate several biochemical and physiological processes in the brain. It can enhance long-term depression (LTD) and reduce long-term potentiation (LTP) of synaptic transmission, which are two forms of synaptic plasticity that underlie learning and memory. MPEP can also reduce anxiety-like behavior and improve social interaction in animal models of autism spectrum disorders. However, MPEP can also impair motor coordination and induce seizures at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP is a highly selective and potent antagonist of N-(6-methylpyridin-2-yl)ethanesulfonamide, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its efficacy and specificity can be influenced by several factors, such as the experimental conditions, the concentration used, and the presence of other modulators of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling. Moreover, the effects of MPEP on N-(6-methylpyridin-2-yl)ethanesulfonamide signaling may vary across different brain regions and cell types.
Zukünftige Richtungen
The potential therapeutic applications of MPEP are still being explored. Some of the future directions for research include:
1. Investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, such as Alzheimer's and Huntington's diseases.
2. Developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide that can overcome the limitations of MPEP.
3. Examining the effects of chronic MPEP treatment on synaptic plasticity and behavior.
4. Exploring the potential of MPEP as a tool for treating addiction and other psychiatric disorders.
Conclusion
N-(6-methylpyridin-2-yl)ethanesulfonamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (N-(6-methylpyridin-2-yl)ethanesulfonamide) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide and inhibiting its downstream signaling pathways. MPEP has been shown to modulate several biochemical and physiological processes in the brain, but its efficacy and specificity can be influenced by several factors. Future research directions include investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide, examining the effects of chronic MPEP treatment, and exploring its potential as a tool for treating addiction and other psychiatric disorders.
Synthesemethoden
MPEP can be synthesized through a multistep process starting from 6-methyl-2-pyridinecarboxylic acid. The acid is first converted into its acid chloride, which is then reacted with ethanesulfonamide in the presence of a base to yield MPEP. The final product is purified through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MPEP has been widely used as a research tool to investigate the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used to study the underlying mechanisms of several neurological disorders, such as fragile X syndrome, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-13(11,12)10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECOJHFWHLMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)









![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)
